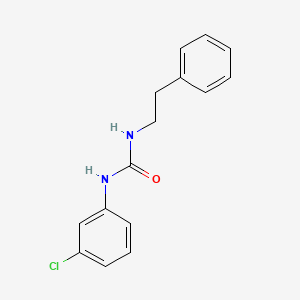![molecular formula C11H12N2O4S B5733906 methyl 4-({[(aminocarbonyl)thio]acetyl}amino)benzoate](/img/structure/B5733906.png)
methyl 4-({[(aminocarbonyl)thio]acetyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-({[(aminocarbonyl)thio]acetyl}amino)benzoate, also known as MTCAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTCAB is a derivative of benzoic acid and is synthesized by a specific method.
作用機序
The mechanism of action of methyl 4-({[(aminocarbonyl)thio]acetyl}amino)benzoate is not fully understood. However, it is believed to inhibit the activity of enzymes involved in bacterial cell wall synthesis, resulting in the disruption of bacterial growth and division. This compound has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammatory responses. The inhibition of NF-κB activity by this compound results in the downregulation of pro-inflammatory cytokines.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
Methyl 4-({[(aminocarbonyl)thio]acetyl}amino)benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also soluble in various solvents, making it easy to work with. However, this compound has some limitations for lab experiments. It is a toxic compound and requires proper handling and disposal. Additionally, this compound is relatively expensive, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of methyl 4-({[(aminocarbonyl)thio]acetyl}amino)benzoate. One potential direction is to study its potential use as an antimicrobial agent in clinical settings. Another direction is to study its potential use in cancer therapy, either alone or in combination with other chemotherapy drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. It is synthesized by a complex method and has been studied for its antimicrobial, anti-inflammatory, and anti-cancer properties. This compound has several advantages and limitations for lab experiments and has several future directions for further study. Overall, this compound is a promising compound that has the potential to make significant contributions to scientific research.
合成法
Methyl 4-({[(aminocarbonyl)thio]acetyl}amino)benzoate is synthesized by the reaction of methyl 4-aminobenzoate with thioacetic acid followed by treatment with phosgene and ammonia. The reaction results in the formation of this compound, which is a white crystalline powder. The synthesis method of this compound is complex and requires expertise in organic chemistry.
科学的研究の応用
Methyl 4-({[(aminocarbonyl)thio]acetyl}amino)benzoate has potential applications in various fields of scientific research. It has been studied for its antimicrobial properties and has shown promising results against various bacterial strains. This compound has also been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
methyl 4-[(2-carbamoylsulfanylacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-17-10(15)7-2-4-8(5-3-7)13-9(14)6-18-11(12)16/h2-5H,6H2,1H3,(H2,12,16)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJRRRXKULBIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(1-piperidinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5733859.png)


![(3,4-difluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5733874.png)
![N-(1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-phenylthiourea](/img/structure/B5733884.png)
![4-[(cycloheptylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5733899.png)
![ethyl 2-benzyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5733904.png)
![4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5733911.png)
![2-[(4'-cyano-4-biphenylyl)oxy]-N-isopropylacetamide](/img/structure/B5733912.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B5733914.png)
